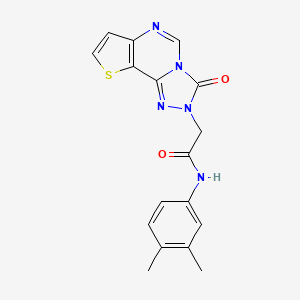

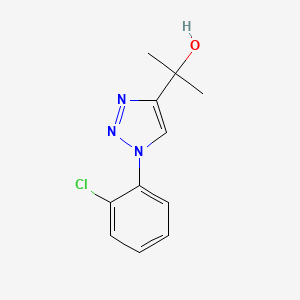

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

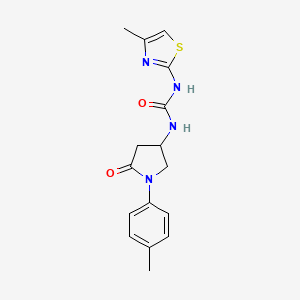

“2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is a chemical compound with the molecular formula C14H15Cl2N3O . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring attached to a propan-2-ol group and a 2-chlorophenyl group . The exact 3D structure may need to be determined using advanced techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación

Antifungal Activity

1,2,3-Triazoles, including derivatives like 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, have been extensively studied for their biological activities. Research has shown that these compounds possess significant antifungal properties. For instance, a study by Lima-Neto et al. (2012) focused on the synthesis of these compounds and their antifungal evaluation against different Candida species. They found that halogen substituted triazoles demonstrated an effective antifungal profile, suggesting potential for future drug development (Lima-Neto et al., 2012).

Crystal Structure Analysis

The crystal structure of compounds related to 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has been studied to understand their molecular configuration and interactions. For example, Kang et al. (2015) analyzed the structure of a related conazole fungicide, revealing insights into molecular linkages and interactions (Kang et al., 2015).

Structural Studies in Azolylmethanes

Structural studies in azolylmethanes, which include 1,2,3-triazole derivatives, have been performed to understand their conformation and potential biological activity. Anderson et al. (1984) compared the crystal structures of various fungicidal azolylmethanes, providing insights into their solution and crystal conformations (Anderson et al., 1984).

Use in Fluorescent Biomarkers

Amphiphilic triazoanilines, which include 1,2,3-triazole derivatives, have been synthesized for potential use in fluorescent biomarkers. Research by Pelizaro et al. (2019) evaluated the toxic effects of these compounds in biological models, suggesting their safe use as fluorescent markers for biodiesel quality control (Pelizaro et al., 2019).

Synthesis and Biological Evaluation as Antifungal Compounds

Research has been conducted on synthesizing and evaluating 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as potential antifungal compounds. Zambrano-Huerta et al. (2019) demonstrated that these derivatives showed high activity against Candida spp., indicating their potential as effective antifungal agents (Zambrano-Huerta et al., 2019).

Synthesis and Characterization of Derivatives

The synthesis and characterization of 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives have been explored for their molecular and electronic properties. Román-Maldonado et al. (2017) conducted a theoretical investigation using Density Functional Theory to analyze the global and local reactivity indexes of these compounds (Román-Maldonado et al., 2017).

Extraction of Acids

The compound has been used in studies involving the extraction of hydrochloric and nitric acid. Research by Golubyatnikova et al. (2012) explored the use of related triazole compounds in the extraction process, providing insights into the effectiveness and mechanism of acid extraction (Golubyatnikova et al., 2012).

π-Hole Tetrel Bonding Interactions

Studies have been conducted on the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, which are related to the compound . Ahmed et al. (2020) synthesized and characterized these derivatives, analyzing their interactions and bonding using various techniques (Ahmed et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of isostructural triazole derivatives have been explored to understand their molecular structure. Kariuki et al. (2021) synthesized and crystallized related compounds, providing valuable information on their molecular conformation (Kariuki et al., 2021).

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on synthesizing novel heterocyclic compounds derived from triazole derivatives, investigating their potential biological activities. Bekircan et al. (2015) focused on the synthesis and investigation of these compounds for lipase and α-glucosidase inhibition (Bekircan et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(2-chlorophenyl)triazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLSFNGXCWIKEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)

![1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate](/img/structure/B2466142.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2466145.png)

![Ethyl 4-(4-chlorophenyl)-2-[(3-chloroquinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B2466148.png)

![8-butyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2466149.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466155.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2466156.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2466158.png)

![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)

![4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2466160.png)